molecular formula C10H16N2O2 B2824254 tert-butyl N-(cyanomethyl)-N-cyclopropylcarbamate CAS No. 1557886-58-4

tert-butyl N-(cyanomethyl)-N-cyclopropylcarbamate

Cat. No.: B2824254
CAS No.: 1557886-58-4
M. Wt: 196.25
InChI Key: CEMRGVZSEWRAGA-UHFFFAOYSA-N
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Description

tert-Butyl N-(cyanomethyl)-N-cyclopropylcarbamate: is an organic compound that features a tert-butyl group, a cyanomethyl group, and a cyclopropylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(cyanomethyl)-N-cyclopropylcarbamate typically involves the reaction of tert-butyl carbamate with cyanomethyl and cyclopropyl reagents under controlled conditions. One common method involves the use of tert-butyl hydroperoxide as an oxidizing agent to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(cyanomethyl)-N-cyclopropylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: tert-Butyl hydroperoxide, metal catalysts.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted carbamates .

Mechanism of Action

The mechanism of action of tert-butyl N-(cyanomethyl)-N-cyclopropylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Properties

IUPAC Name

tert-butyl N-(cyanomethyl)-N-cyclopropylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-10(2,3)14-9(13)12(7-6-11)8-4-5-8/h8H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEMRGVZSEWRAGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC#N)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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